1-Methyl-4-nitro-1H-pyrazol-3-amine 1-Methyl-4-nitro-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 20055-00-9
VCID: VC6188176
InChI: InChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3,(H2,5,6)
SMILES: CN1C=C(C(=N1)N)[N+](=O)[O-]
Molecular Formula: C4H6N4O2
Molecular Weight: 142.118

1-Methyl-4-nitro-1H-pyrazol-3-amine

CAS No.: 20055-00-9

Cat. No.: VC6188176

Molecular Formula: C4H6N4O2

Molecular Weight: 142.118

* For research use only. Not for human or veterinary use.

1-Methyl-4-nitro-1H-pyrazol-3-amine - 20055-00-9

Specification

CAS No. 20055-00-9
Molecular Formula C4H6N4O2
Molecular Weight 142.118
IUPAC Name 1-methyl-4-nitropyrazol-3-amine
Standard InChI InChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3,(H2,5,6)
Standard InChI Key ATPXGQVBSCIPET-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-4-nitro-1H-pyrazol-3-amine belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s molecular formula is C₄H₅N₅O₂, with a molecular weight of 155.11 g/mol. Its structure features:

  • A methyl group at the 1-position,

  • A nitro group at the 4-position,

  • An amine group at the 3-position.

The spatial arrangement of these substituents influences its reactivity and intermolecular interactions. X-ray crystallography of analogous compounds, such as 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole, reveals planar pyrazole rings with bond lengths and angles consistent with aromatic systems .

Synthesis and Reaction Pathways

Primary Synthesis Route

The synthesis of 1-methyl-4-nitro-1H-pyrazol-3-amine typically proceeds via nitration and amination of pyrazole precursors. A documented method involves:

  • Nitration of 1-methyl-1H-pyrazole:

    • Reaction of 1-methyl-1H-pyrazole with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 60°C for 2 hours .

    • This step introduces the nitro group at the 4-position, yielding 1-methyl-4-nitro-1H-pyrazole.

  • Amination at the 3-position:

    • Subsequent treatment with ammonia or ammonium hydroxide under controlled conditions replaces a hydrogen atom with an amine group .

Example Protocol (adapted from ):

  • Starting material: 1-methyl-4-nitro-1H-pyrazole (4.0 g, 28 mmol).

  • Reagents: Hydrochloric acid (8 mL), sodium nitrite (8.0 g, 116 mmol).

  • Conditions: Reaction in acetonitrile at 0–25°C for 16 hours.

  • Yield: 3-chloro-1-methyl-4-nitro-1H-pyrazole (0.4 g, 10% after purification).

ParameterValue
Reaction Temperature0–25°C
Reaction Time16 hours
SolventAcetonitrile
Purification MethodColumn chromatography

Alternative Pathways

  • Reduction of Nitro Groups: Catalytic hydrogenation (Pd/C) converts nitro to amine groups, though over-reduction must be avoided .

  • Halogenation: Treatment with iodine monochloride (ICl) introduces iodine at the 4-position, useful for cross-coupling reactions .

Physicochemical Properties

Key properties of 1-methyl-4-nitro-1H-pyrazol-3-amine include:

PropertyValueSource
Boiling PointNot reported
Density~1.12 g/mL (estimated)
Refractive Index1.542–1.546
SolubilitySlightly soluble in water
pKa4.04 (predicted)

The compound’s air sensitivity necessitates storage under inert gases (e.g., nitrogen or argon) . Its nitro group confers strong electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 8.25 (s, 1H, pyrazole-H),

    • δ 3.98 (s, 3H, CH₃) .

  • ¹³C NMR: Data pending publication but expected to align with pyrazole derivatives .

Infrared (IR) Spectroscopy

  • NO₂ Stretch: ~1520 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) .

  • NH₂ Stretch: ~3350 cm⁻¹ .

Applications in Drug Discovery and Molecular Docking

Tyrosine Kinase Inhibition

Molecular docking studies of structurally related compounds, such as 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole, demonstrate strong binding affinities for tyrosine kinases (e.g., EGFR, VEGFR) . The nitro and amine groups facilitate hydrogen bonding with kinase active sites, suggesting potential anticancer applications .

Intermediate in Agrochemicals

The compound’s nitro group is pivotal in synthesizing herbicides and insecticides. For example, halogenation at the 3-position yields 3-chloro derivatives, which are precursors to sulfonylurea herbicides .

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